1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for fused heterocyclic systems with multiple substituents. The parent structure 1H-pyrrolo[2,3-b]pyridine serves as the foundation, with the numbering system derived from the fusion pattern between the pyrrole and pyridine rings. The compound bears the Chemical Abstracts Service registry number 74420-06-7 and possesses the molecular formula C₇H₅N₃O₃ with a molecular weight of 179.135 atomic mass units.
The IUPAC systematic name 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide precisely describes the structural features, where the 1H designation indicates the position of the hydrogen atom on the pyrrole nitrogen. Alternative nomenclature systems recognize this compound by several synonymous designations, including 4-nitro-7-oxide-7-azaindole and 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide. The French nomenclature employs the term "7-Oxyde de 4-nitro-1H-pyrrolo[2,3-b]pyridine," while German systematic naming utilizes "4-Nitro-1H-pyrrolo[2,3-b]pyridin-7-oxid".
Isomeric considerations for this compound reveal the possibility of positional isomers based on the location of both the nitro and oxide substituents. The 4-nitro positioning places the electron-withdrawing group on the pyridine portion of the fused system, while the 7-oxide functionality involves the pyridine nitrogen atom. A closely related isomer exists as 3-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, which bears the Chemical Abstracts Service number 74420-07-8 and differs only in the position of the nitro substituent. This positional isomerism significantly influences the electronic properties and reactivity patterns of these compounds.
The molecular descriptor systems provide additional identification methods, with the Simplified Molecular-Input Line-Entry System representation recorded as O=N(=O)C1=CC=N+C2=C1C=CN2. This notation captures the essential connectivity and charge distribution within the molecule, particularly highlighting the formal positive charge on the nitrogen oxide center and the corresponding negative charge on the oxygen atom.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits a fundamentally planar structure consistent with the aromatic character of the fused heterocyclic system. The planarity arises from the extended π-conjugation spanning both the pyrrole and pyridine rings, with the nitro group maintaining coplanarity to facilitate optimal orbital overlap. This geometric arrangement maximizes the conjugative interaction between the electron-withdrawing nitro substituent and the aromatic π-system.
Crystallographic analysis of related pyridine nitrogen oxide compounds provides valuable insights into the structural parameters of this molecular class. The nitrogen-oxygen bond length in pyridine nitrogen oxides typically measures approximately 1.34 Ångström units, representing a significant structural feature that distinguishes these compounds from their parent heterocycles. In the specific case of 4-nitro-substituted pyridine nitrogen oxides, the presence of the electron-withdrawing nitro group induces measurable changes in bond lengths and angles throughout the molecular framework.
The substitution pattern significantly influences the molecular geometry, particularly affecting the ipso-angle at the site of nitro substitution. Research on 4-nitropyridine nitrogen oxide demonstrates that the presence of the electron-withdrawing nitro group increases the ipso-angle compared to unsubstituted pyridine nitrogen oxide. This geometric distortion reflects the electronic influence of the nitro substituent on the aromatic framework and provides evidence for the strong electron-withdrawing character of this functional group.
The nitrogen oxide functionality introduces unique geometric features, including a characteristic widening of the carbon-nitrogen-carbon angle compared to the parent pyridine system. Studies of pyridine nitrogen oxide indicate that the carbon-nitrogen-carbon angle measures approximately 124 degrees, representing a 7-degree increase relative to pyridine itself. This angular expansion accommodates the additional oxygen atom while maintaining optimal orbital overlap within the aromatic system.
Bond length analysis reveals systematic variations depending on the electronic nature of substituents present on the aromatic ring. The semipolar nitrogen-oxygen bond exhibits sensitivity to the electronic environment, with electron-withdrawing groups such as the nitro functionality causing a measurable shortening of this critical structural parameter. Conversely, electron-donating substituents produce the opposite effect, demonstrating the responsive nature of the nitrogen oxide bond to electronic perturbations.
| Structural Parameter | Typical Value | Effect of Nitro Substitution |
|---|---|---|
| Nitrogen-Oxygen Bond Length | 1.34 Å | Shortened relative to unsubstituted |
| Carbon-Nitrogen-Carbon Angle | 124° | Expanded from pyridine (117°) |
| Ipso-Angle | Variable | Increased with electron-withdrawing groups |
| Molecular Planarity | Planar | Maintained with coplanar nitro group |
Tautomeric Forms and Resonance Stabilization Effects
The tautomeric behavior of this compound involves complex equilibria influenced by the dual presence of the nitro and nitrogen oxide substituents. Tautomerism in heterocyclic systems containing pyridine-like nitrogen atoms exhibits characteristic patterns that depend heavily on the electronic nature of substituents and the specific molecular environment. The presence of both electron-withdrawing functionalities in this compound creates a unique electronic landscape that governs tautomeric preferences.
The fundamental tautomeric equilibrium in pyrrolo[2,3-b]pyridine derivatives typically involves hydrogen migration between different nitrogen centers within the fused ring system. However, the introduction of the 4-nitro and 7-oxide substituents significantly alters the relative energies of potential tautomeric forms through their pronounced electronic effects. The electron-withdrawing character of both functional groups stabilizes electron-rich tautomeric forms while destabilizing electron-deficient alternatives.
Resonance stabilization effects play a crucial role in determining the ground-state structure and tautomeric preferences of this compound. The nitrogen oxide functionality participates in resonance through multiple canonical forms, including those that place formal positive charge on the nitrogen atom and negative charge on the oxygen. These resonance contributors significantly influence the electron density distribution throughout the molecular framework, with particular effects observed at the carbon atoms ortho and para to the nitrogen oxide center.
Research on pyridine nitrogen oxides demonstrates that the major proton shielding effects occur at specific positions within the aromatic ring system. The carbon atom at the 6-position experiences the most significant shielding effect, with a characteristic upfield shift of approximately 0.6 parts per million in nuclear magnetic resonance spectra. The 2- and 4-position carbons exhibit similar but less pronounced shielding effects of approximately 0.3 and 0.35 parts per million, respectively, while the 5-position carbon shows negligible deshielding.
The presence of the nitro substituent introduces additional resonance stabilization through its strong electron-withdrawing character. The nitro group participates in resonance delocalization that extends throughout the aromatic framework, creating canonical forms that place partial positive charge on various carbon centers. This delocalization pattern interacts synergistically with the resonance effects of the nitrogen oxide functionality, resulting in a complex electronic structure that influences both reactivity and stability.
Comparative studies of tautomeric equilibria in related heterocyclic systems reveal that benzannelation can dramatically alter tautomeric preferences. While simple aminothiophenes exist predominantly in the amino form, the corresponding benzannelated derivatives show reversed preferences, favoring imine tautomers due to altered resonance stabilization patterns. This precedent suggests that the fused ring system in this compound may exhibit unique tautomeric behavior distinct from simpler analogs.
The quantum chemical analysis of electron density distribution provides quantitative insights into the resonance stabilization effects operative in this compound. Calculations reveal systematic variations in electron density at different carbon centers, reflecting the combined influence of the nitro and nitrogen oxide substituents on the overall electronic structure. These computational studies support experimental observations regarding the preferential stabilization of specific tautomeric forms and the pronounced effects of substituents on molecular properties.
| Position | Shielding Effect (ppm) | Resonance Contribution |
|---|---|---|
| C-2 | -0.35 ± 0.05 | Moderate lone-pair repulsion |
| C-4 | -0.30 ± 0.10 | Moderate lone-pair repulsion |
| C-5 | +0.07 ± 0.05 | Negligible deshielding |
| C-6 | -0.60 ± 0.10 | Major shielding effect |
Properties
IUPAC Name |
7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAIVJWNRFBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348635 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-06-7 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The primary synthetic approach to 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide involves nitration of a corresponding 7-oxide precursor, typically 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide, under controlled acidic conditions. This nitration introduces the nitro group at the 4-position while retaining the N-oxide functionality at the 7-position.
Detailed Preparation Method
- 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide
- Concentrated sulfuric acid (H2SO4)
- Concentrated nitric acid (HNO3)
- Temperature: 70–75 °C
- Reaction time: Approximately 1.5 hours
- The starting material is suspended in concentrated sulfuric acid.
- Nitric acid is added slowly to the mixture to initiate nitration.
- The reaction mixture is maintained at 70–75 °C for 1.5 hours to ensure complete nitration at the 4-position.
- After completion, the reaction mixture is quenched and the product is isolated by standard work-up procedures, including neutralization, extraction, and purification.
- The nitration reaction typically yields this compound with an isolated yield of approximately 84.4%.
Reaction Scheme Summary
| Step | Reactant | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide | H2SO4, HNO3, 70–75 °C, 1.5 h | This compound | 84.4 |
Supporting Research Findings
The nitration method was first reported by Schneller and Luo (1980), who described the selective nitration of the 7-oxide derivative to yield the 4-nitro compound with high regioselectivity and yield. This method remains the benchmark for synthesizing this nitro-substituted N-oxide heterocycle.
Further studies have demonstrated that the nitro group can be selectively reduced to an amino group using iron and acetic acid, enabling downstream functionalization of the heterocyclic scaffold.
Alternative nitration methods have been explored, but the sulfuric acid/nitric acid system at controlled temperature remains the most effective for maintaining the integrity of the N-oxide functionality while achieving high nitration efficiency.
Notes on Purification and Characterization
The product is typically purified by recrystallization or chromatographic methods to achieve high purity suitable for further synthetic applications.
Characterization data reported include melting point, molecular weight confirmation by mass spectrometry, and structural confirmation by NMR and IR spectroscopy, consistent with the nitro and N-oxide functional groups.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide |
| Nitrating agents | Concentrated H2SO4 and HNO3 |
| Temperature | 70–75 °C |
| Reaction time | 1.5 hours |
| Yield | ~84.4% |
| Purification | Recrystallization or chromatography |
| Key reference | Schneller & Luo, J. Org. Chem., 1980, vol. 45, p. 4045-4048 |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and oxide groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted pyrrolopyridines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving abnormal cell proliferation and signaling pathways.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The nitro and oxide groups play a crucial role in the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
- Molecular Formula : C₇H₄BrClN₂O
- Molecular Weight : 247.48 g/mol
- The 7-oxide group aligns with the target compound, but halogen substituents may increase toxicity risks compared to nitro groups .
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
3- and 6-Substituted 7-Azaindoles
Pharmacological and Toxicological Profiles
Key Observations:
Reactivity Notes:
- The 7-oxide group increases electron density at adjacent positions, facilitating electrophilic substitution at positions 4 and 5 .
- Nitration at position 4 is sterically and electronically favored due to the oxide’s directing effects .
Physicochemical Properties
Table 3: Molecular and Electronic Properties
*Estimated based on substituent effects from .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide?
- Methodological Answer : The synthesis typically involves sequential nitration and oxidation steps. For example, 1H-pyrrolo[2,3-b]pyridine 7-oxide (a precursor) can be synthesized via regioselective oxidation of the parent compound using trifluoroacetic acid and hydrogen peroxide . Subsequent nitration at the 4-position is achieved by treating the N-oxide intermediate with nitric acid in trifluoroacetic acid at 0–15°C . Key parameters include temperature control (<15°C) to minimize side reactions and the use of anhydrous conditions to preserve reactivity.
Q. How can spectroscopic techniques confirm the structure of 4-nitro-7-oxide derivatives?
- Methodological Answer :
- 1H NMR : The N-oxide moiety induces deshielding of adjacent protons. For instance, the pyrrole proton adjacent to the nitro group typically appears as a doublet near δ 8.35 ppm, while the pyridine proton resonates as a singlet near δ 13.49 ppm due to hydrogen bonding with the N-oxide .
- 13C NMR : The nitro group causes significant downfield shifts (~10–15 ppm) for carbons at positions 4 and 7.
- HRMS : Molecular ion peaks should align with the calculated mass (e.g., [M+H]+ for C₈H₅N₃O₃: 192.03) .
Q. What preliminary biological activities have been reported for this compound class?
- Methodological Answer : Pyrrolo[2,3-b]pyridine derivatives exhibit fungicidal activity against Pyricularia oryzae (rice blast pathogen) in vivo. Activity correlates with ionization potential (IP) calculated via semiempirical molecular orbital methods. For example, derivatives with IP values <8.5 eV show enhanced bioactivity due to improved electron transfer in fungal cells . Initial screening should include in vitro assays (e.g., MIC determination) followed by in vivo validation in plant models.
Advanced Research Questions
Q. How can computational modeling optimize the bioactivity of 4-nitro-7-oxide derivatives?
- Methodological Answer :
- Quantum Calculations : Use density functional theory (DFT) to calculate IP and electron affinity (EA). Derivatives with IP <8.5 eV and EA >1.2 eV are prioritized for synthesis .
- Molecular Docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes). Focus on nitro group orientation for hydrogen bonding with active-site residues like Asp-251 .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for in vivo efficacy.
Q. What strategies resolve regioselectivity challenges during nitration?
- Methodological Answer :
- Directing Groups : The N-oxide moiety directs nitration to the 4-position due to electron-withdrawing effects. Alternative directing groups (e.g., sulfonyl) can be explored for other positions .
- Reagent Screening : Test nitrating agents (e.g., HNO₃/H₂SO₄ vs. AcONO₂) to modulate selectivity. For example, acetyl nitrate favors 4-nitration in non-polar solvents .
- Validation : Use 2D NMR (e.g., NOESY) to confirm regiochemistry. For 4-nitro derivatives, cross-peaks between H-3 and H-5 protons are absent due to spatial separation .
Q. How do structural modifications at the 3-position affect antitumor activity?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., trifluoromethyl, pyrimidinyl) at the 3-position to enhance binding to kinase targets like FGFR1. For example, 3-(4-pyrimidinyl) derivatives exhibit improved hydrogen bonding with Asp-641 in FGFR1’s ATP-binding pocket .
- Synthetic Protocol : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for high yields (>70%) .
- Biological Validation : Test IC₅₀ values against cancer cell lines (e.g., HCT-116) and compare with control compounds lacking the 3-substituent.
Q. What analytical methods address discrepancies in reported toxicity data?
- Methodological Answer :
- Data Reconciliation : Compare toxicity studies using standardized assays (e.g., OECD TG 423 for acute oral toxicity). Note that conflicting LD₅₀ values (e.g., 490 mg/kg intraperitoneal in mice vs. unreported oral toxicity) may arise from route-dependent metabolism.
- Mechanistic Studies : Perform Ames tests for mutagenicity and ROS assays for oxidative stress. Prioritize in vitro models (e.g., HepG2 cells) to minimize animal use .
Data Contradiction Analysis
Q. Why do some studies report high fungicidal activity while others show limited efficacy?
- Resolution : Activity depends on substituent electronic profiles. Derivatives with electron-withdrawing groups (e.g., nitro) at the 4-position exhibit stronger antifungal effects due to enhanced redox cycling, whereas electron-donating groups (e.g., methoxy) reduce activity . Validate via comparative IC₅₀ assays under identical conditions (e.g., pH 7.4, 25°C).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
